N,N-Bis(PEG2-azide)-N-PEG2-propanoic acid
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Overview
Description
N,N-Bis(PEG2-azide)-N-PEG2-propanoic acid is a compound that features polyethylene glycol (PEG) chains and azide functional groups. This compound is particularly notable for its utility in click chemistry, a powerful and versatile tool in chemical synthesis. The presence of azide groups allows for efficient and selective reactions with alkyne-bearing molecules, forming stable triazole linkages. This makes this compound a valuable reagent in various fields, including bioconjugation, drug development, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-azide)-N-PEG2-propanoic acid typically involves the reaction of PEG derivatives with azide-containing reagents. One common method is the nucleophilic substitution of a halogenated PEG precursor with sodium azide, resulting in the formation of the azide-functionalized PEG. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety when handling azides. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG2-azide)-N-PEG2-propanoic acid primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming 1,2,3-triazole linkages. The compound can also participate in other types of cycloaddition reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent such as sodium ascorbate. The reaction is typically carried out in a mixture of water and an organic solvent like tert-butanol.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Utilizes strained cyclooctynes as the alkyne component, allowing the reaction to proceed without a catalyst. This method is particularly useful for bioconjugation applications where copper toxicity is a concern.
Major Products
The primary product of these reactions is a triazole-linked compound, which retains the PEG chains and the functional groups of the reacting alkyne. This triazole linkage is stable and resistant to metabolic degradation, making it suitable for various applications in drug delivery and materials science.
Scientific Research Applications
N,N-Bis(PEG2-azide)-N-PEG2-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry. It facilitates the rapid and efficient formation of triazole linkages, which are valuable in the development of new materials and catalysts.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other molecules. This is crucial for the development of biosensors, diagnostic tools, and targeted drug delivery systems.
Medicine: Plays a role in the design of drug delivery systems, where the PEG chains enhance solubility and biocompatibility, while the azide groups allow for the attachment of therapeutic agents. This can improve the efficacy and targeting of drugs.
Industry: Utilized in the production of functionalized polymers and hydrogels, which have applications in coatings, adhesives, and biomedical devices.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-propanoic acid is primarily based on its ability to undergo click chemistry reactions. The azide groups react with alkyne groups to form triazole linkages, a process that is facilitated by the presence of a copper catalyst in CuAAC or by the inherent strain in SPAAC. These reactions are highly selective and efficient, allowing for the precise modification of molecules and surfaces. The PEG chains provide solubility and biocompatibility, making the compound suitable for use in biological and medical applications.
Comparison with Similar Compounds
N,N-Bis(PEG2-azide)-N-PEG2-propanoic acid can be compared with other azide-functionalized PEG compounds, such as:
N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide: This compound features a maleimide group, which allows for conjugation with thiol-containing molecules. It is used in bioconjugation and the development of drug delivery systems.
N-(acid-PEG3)-N-bis(PEG3-azide): This compound has a similar structure but with different PEG chain lengths and terminal groups. It is used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates.
N-(Azido-PEG2)-N-bis(PEG4-Acid): This compound has longer PEG chains and is used in applications requiring increased solubility and biocompatibility.
The uniqueness of this compound lies in its specific combination of PEG chain length and functional groups, which provide a balance of solubility, reactivity, and biocompatibility suitable for a wide range of applications.
Properties
IUPAC Name |
3-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N7O9/c21-25-23-3-9-33-15-17-35-11-5-27(6-12-36-18-16-34-10-4-24-26-22)19(28)1-7-31-13-14-32-8-2-20(29)30/h1-18H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIVZEPFSAPTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC(=O)O)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N7O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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